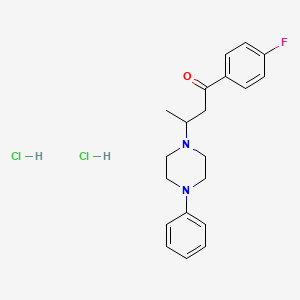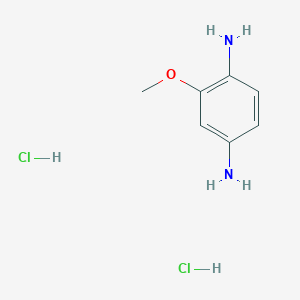
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C11H22BrNO and a molecular weight of 264.2025. It is a bromide salt of a hydroxylated decahydroisoquinoline derivative, which is a type of alkaloid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, followed by hydroxylation and bromination. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and bromide groups in the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in studying biological systems, particularly in relation to alkaloid interactions with biological targets.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development, particularly for neurological or cardiovascular conditions.
Industry: It may find use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and bromide groups play a crucial role in these interactions, which may include binding to receptors or enzymes, influencing signal transduction pathways, or modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dehydroisoquinoline derivatives: These compounds share a similar core structure but may differ in the presence and position of functional groups.
Other hydroxylated isoquinolines: These compounds also contain hydroxyl groups but may have different alkyl or aryl substituents.
Uniqueness: 5-Hydroxy-2-ethyl-decahydroisoquinoline hydrobromide is unique due to its specific combination of hydroxyl and bromide groups, which can lead to distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
4512-85-0 |
|---|---|
Molekularformel |
C11H22BrNO |
Molekulargewicht |
264.20 g/mol |
IUPAC-Name |
2-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H21NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h9-11,13H,2-8H2,1H3;1H |
InChI-Schlüssel |
YDSDATAMSXQVKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1CCC2C(C1)CCCC2O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


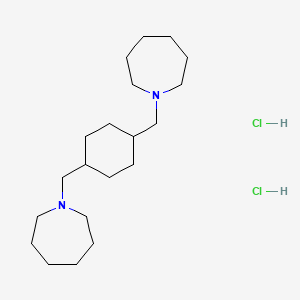
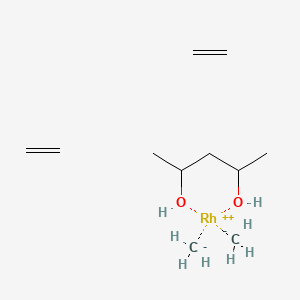
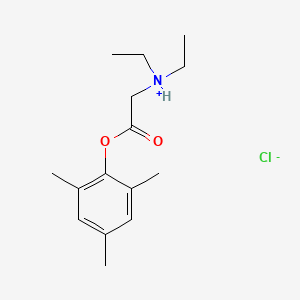
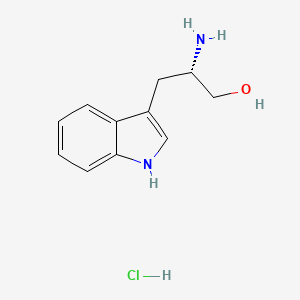
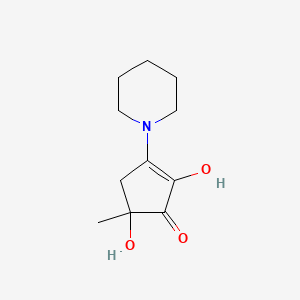

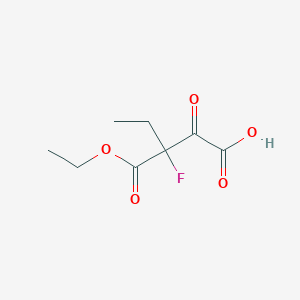

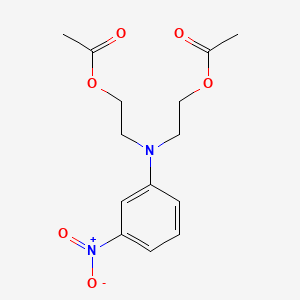

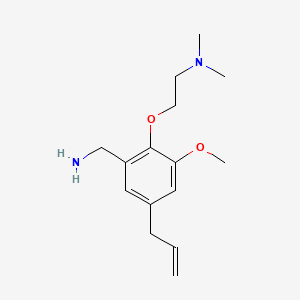
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)
